molecular formula C15H12N4O3 B2984888 N-(1H-benzimidazol-2-ylmethyl)-4-nitrobenzamide CAS No. 331653-56-6

N-(1H-benzimidazol-2-ylmethyl)-4-nitrobenzamide

Cat. No. B2984888
CAS RN: 331653-56-6
M. Wt: 296.286
InChI Key: GFAUQDNFBMSGJA-UHFFFAOYSA-N
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Description

“N-(1H-benzimidazol-2-ylmethyl)-4-nitrobenzamide” is a chemical compound with the molecular formula C15H13N3O . It belongs to the class of benzimidazole derivatives, which are known for their wide range of biological activities .


Molecular Structure Analysis

The molecular structure of “N-(1H-benzimidazol-2-ylmethyl)-4-nitrobenzamide” can be analyzed using various spectroscopic techniques. The compound has a molecular weight of 251.283 Da . Detailed structural analysis such as X-ray crystallography or NMR spectroscopy would provide more insights into its molecular structure .


Physical And Chemical Properties Analysis

“N-(1H-benzimidazol-2-ylmethyl)-4-nitrobenzamide” has a density of 1.3±0.1 g/cm3, a boiling point of 592.4±33.0 °C at 760 mmHg, and a flash point of 312.1±25.4 °C . It has 4 hydrogen bond acceptors, 2 hydrogen bond donors, and 3 freely rotating bonds .

Scientific Research Applications

Anticancer Activity

The compound has been synthesized and evaluated for its anticancer activity . The synthesized compounds were characterized by IR, 1H-NMR, and mass spectral data. The compounds were further evaluated for anticancer activity against MCF-7 cell lines using MTT assay . The results highlight the fact that the synthesized compounds could be considered as possible therapeutic agents .

Molecular Docking Studies

Molecular docking studies were performed using VLife MDS 4.3 software . A significant correlation was observed between the in silico and the in vitro studies . This suggests that the compound could be a potential candidate for further development as a therapeutic agent.

Antitumor Activity

Benzimidazole is a heterocyclic, aromatic molecule that acts as a biological scaffold with anticancer, antitumor, and antiproliferative activities . This suggests that the compound could have potential antitumor activity.

Allosteric Activators of Human Glucokinase

Some newer N-benzimidazol-2yl substituted benzamide analogues were prepared and assessed for activation of human glucokinase . Amongst the derivatives synthesized, compounds 2 and 7 strongly increased catalytic action of GK . This suggests that the compound could be used as an allosteric activator of human glucokinase.

Therapy of Type-2 Diabetes

Allosteric activators of human glucokinase (GK) had revealed significant hypoglycemic effects for therapy of type-2 diabetes (T2D) in animal as well as human models . This suggests that the compound could be used in the treatment of type-2 diabetes.

Androgen Receptor Antagonists

The synthesis and in vivo SAR studies of N-benzyl, N-aceto and N-ethylene ether derivatives of 2-(2,2,2-trifluroethyl)-5,6-dichloro benzimidazole as novel androgen receptor antagonists led to the discovery of 4-bromobenzyl benzimidazole . This suggests that the compound could be used as an androgen receptor antagonist.

Future Directions

Benzimidazole derivatives, including “N-(1H-benzimidazol-2-ylmethyl)-4-nitrobenzamide”, could be further explored for their potential biological activities. Their synthesis, characterization, and biological activity testing could be potential areas of future research .

properties

IUPAC Name

N-(1H-benzimidazol-2-ylmethyl)-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N4O3/c20-15(10-5-7-11(8-6-10)19(21)22)16-9-14-17-12-3-1-2-4-13(12)18-14/h1-8H,9H2,(H,16,20)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFAUQDNFBMSGJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)CNC(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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